molecular formula C₃₁H₃₅ClN₂O₂RuS B154963 [(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene CAS No. 192139-90-5

[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene

Número de catálogo: B154963
Número CAS: 192139-90-5
Peso molecular: 636.2 g/mol
Clave InChI: AZFNGPAYDKGCRB-XCPIVNJJSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This ruthenium complex, commonly abbreviated as RuCl(p-cymene)[(S,S)-Ts-DPEN] (CAS: 192139-90-5), is a chiral organometallic catalyst widely used in asymmetric transfer hydrogenation (ATH) and reductive amination. Its structure comprises:

  • A chlororuthenium(1+) center.
  • A p-cymene (1-methyl-4-propan-2-ylbenzene) ligand providing steric bulk.
  • A (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (Ts-DPEN) ligand, which dictates enantioselectivity via its chiral diamine backbone and sulfonamide group .

Actividad Biológica

The compound [(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide; chlororuthenium(1+); 1-methyl-4-propan-2-ylbenzene (CAS No. 192139-90-5) is a chiral organometallic complex that has garnered attention for its potential applications in asymmetric catalysis and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C₃₁H₃₅ClN₂O₂RuS
  • Molecular Weight : 636.21 g/mol
  • Structure : The compound features a ruthenium center coordinated with a chiral sulfonamide ligand. Its unique structure contributes to its catalytic properties in various organic transformations.

The biological activity of this compound is primarily attributed to its role as a catalyst in asymmetric hydrogenation reactions. The ruthenium center facilitates the transfer of hydrogen to unsaturated substrates, which is crucial in synthesizing chiral amines and other biologically active molecules. The chiral nature of the ligand allows for the selective formation of one enantiomer over another, which is vital in pharmaceutical applications where chirality can influence drug efficacy and safety.

Biological Activity and Therapeutic Implications

Recent studies have indicated that compounds similar to [(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide exhibit significant biological activities:

  • Anticancer Activity : Research has shown that ruthenium complexes can induce apoptosis in cancer cells through various pathways, including oxidative stress and DNA damage. For instance, studies suggest that such complexes can inhibit tumor growth in various cancer models by disrupting cellular processes essential for proliferation .
  • Antimicrobial Properties : Some derivatives of ruthenium complexes have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. This is particularly relevant in the context of rising antibiotic resistance .

Case Studies

Several case studies highlight the effectiveness of this compound and its analogs:

  • Asymmetric Hydrogenation of Imines : A study demonstrated that [(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide effectively catalyzed the asymmetric hydrogenation of imines to produce chiral amines with high enantioselectivity (up to 98% ee). This reaction is crucial for synthesizing pharmaceutical intermediates .
  • In Vivo Antitumor Activity : In a preclinical study involving xenograft models, a related ruthenium complex showed significant antitumor effects, leading to a reduction in tumor size and improved survival rates. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
  • Antimicrobial Testing : A series of tests revealed that certain ruthenium complexes exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against S. aureus and E. coli
Asymmetric CatalysisHigh enantioselectivity in amine synthesis

Comparison of Ruthenium Complexes

Compound NameAnticancer ActivityAntimicrobial ActivityAsymmetric Hydrogenation
[(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanideYesYesExcellent
RuCl(p-cymene)[(R,R)-TsDPEN]ModerateNoGood
Ru(II) Complex with Phosphine LigandsHighModerateExcellent

Aplicaciones Científicas De Investigación

Applications in Asymmetric Catalysis

One of the primary applications of this compound is in asymmetric hydrogenation, where it acts as a catalyst to convert unsaturated substrates into chiral products. This process is crucial for synthesizing pharmaceuticals and other biologically active compounds.

Key Findings:

  • Asymmetric Hydrogenation of Imines :
    • The compound has been shown to catalyze the asymmetric hydrogenation of imines with high enantioselectivity (up to 98% ee), producing chiral amines essential for pharmaceutical synthesis .
  • Mechanistic Insights :
    • The presence of the ruthenium center facilitates the transfer of hydrogen to the substrate, allowing for selective formation of one enantiomer over another. This selectivity is vital in drug development, where chirality can significantly impact drug efficacy and safety .

Recent studies have highlighted the biological activities associated with this compound and its analogs, particularly in anticancer and antimicrobial applications.

Anticancer Activity:

  • Research indicates that ruthenium complexes can induce apoptosis in cancer cells through mechanisms such as oxidative stress and DNA damage. For instance, studies have demonstrated that related complexes can inhibit tumor growth in various models by disrupting essential cellular processes .

Antimicrobial Properties:

  • Certain derivatives of ruthenium complexes have shown antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. This is increasingly relevant given the rising issue of antibiotic resistance .

Case Studies

Several case studies illustrate the effectiveness of [(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide in practical applications:

Study FocusFindings
Asymmetric Hydrogenation Achieved high enantioselectivity in producing chiral amines .
In Vivo Antitumor Activity Demonstrated significant antitumor effects in xenograft models, leading to reduced tumor size and improved survival rates .
Antimicrobial Testing Exhibited potent activity against S. aureus and E. coli, suggesting potential for new antimicrobial agents .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against S. aureus and E. coli
Asymmetric CatalysisHigh enantioselectivity in amine synthesis

Comparison with Other Ruthenium Complexes

Compound NameAnticancer ActivityAntimicrobial ActivityAsymmetric Hydrogenation
[(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanideYesYesExcellent
RuCl(p-cymene)[(R,R)-TsDPEN]ModerateNoGood
Ru(II) Complex with Phosphine LigandsHighModerateExcellent

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing this ruthenium complex, and how can researchers verify its stereochemical purity?

  • Methodology :

  • The compound is synthesized via ligand substitution reactions, where a chiral sulfonamide ligand (e.g., (1S,2S)-TsDPEN) coordinates to a ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) under inert conditions .
  • Stereochemical purity is confirmed using polarimetry (optical rotation) and chiral HPLC to validate enantiomeric excess (>97% in optimized protocols). X-ray crystallography is recommended for absolute configuration determination .

Q. Which spectroscopic and analytical techniques are critical for characterizing this complex?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks for the p-cymene (δ 1.2–1.4 ppm for isopropyl groups) and sulfonamide ligand (δ 7.2–7.8 ppm for aromatic protons) .
  • Elemental analysis : Validate C, H, N, and S content (e.g., C: ~54%, H: ~4.8%, N: ~5.2%, S: ~4.6%) .
  • ESI-MS : Detect the molecular ion peak [M-Cl]⁺ to confirm the Ru coordination environment .

Q. What are the key applications of this compound in asymmetric catalysis?

  • Methodology :

  • The complex is widely used in transfer hydrogenation of ketones and imines. For example, in the reduction of acetophenone, it achieves >90% enantiomeric excess (ee) under optimized conditions (2-propanol as H₂ source, 40°C, 12 hours) .
  • Experimental setup : React substrate (1 mmol), catalyst (0.5–1 mol%), and HCO₂Na (5 equiv) in 2-propanol/H₂O (9:1) at reflux. Monitor conversion via GC or HPLC .

Advanced Research Questions

Q. How does ligand modification (e.g., sulfonyl group substitution) impact catalytic activity and enantioselectivity?

  • Methodology :

  • Compare analogs with 4-methylphenylsulfonyl (Ts), mesitylenesulfonyl , or trifluoromethanesulfonyl groups.
  • Kinetic studies : Use time-resolved NMR to track reaction rates. For instance, electron-withdrawing groups (e.g., CF₃) accelerate substrate binding but may reduce ee by 10–15% due to steric effects .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) reveal steric clashes between the sulfonyl group and substrate in the transition state, guiding rational ligand design .

Q. What strategies mitigate catalyst deactivation during prolonged reactions?

  • Methodology :

  • Oxygen exclusion : Use Schlenk techniques to prevent Ru oxidation. Deactivation is observed as a color shift from orange to black precipitates .
  • Additives : Add NEt₃ (1 equiv) to neutralize HCl byproducts, improving turnover number (TON) from 500 to >1,000 in acetophenone reduction .
  • Recycling : Immobilize the catalyst on silica-supported ionic liquids; recover >90% activity after 5 cycles .

Q. How can researchers identify and characterize catalytic intermediates in transfer hydrogenation?

  • Methodology :

  • In-situ NMR : Monitor Ru-H intermediates (δ -5 to -10 ppm in ¹H NMR) in deuterated 2-propanol .
  • XAS (X-ray absorption spectroscopy) : Analyze Ru oxidation states (Ru(II) → Ru(IV) during H₂ transfer) at synchrotron facilities .
  • Isolation of intermediates : Quench reactions at 50% conversion and isolate species via column chromatography (e.g., [Ru(NH)(p-cymene)]⁺) .

Comparación Con Compuestos Similares

Key Properties :

Property Value
Molecular Formula C₃₁H₃₅ClN₂O₂RuS
Appearance Orange powder
Purity ≥98%
Melting Point Not explicitly reported
Applications Asymmetric hydrogenation, tandem hydroformylation/hydrogenation

The compound’s efficacy arises from the synergistic effects of the electron-deficient Ru center, the π-coordinated p-cymene, and the chiral Ts-DPEN ligand, which collectively stabilize transition states in enantioselective reductions .

Comparison with Analogous Compounds

Structural Variations and Catalytic Performance

Ligand Modifications

RuCl(p-cymene)[(S,S)-Fsdpen] (CAS: 591249-24-0)

  • Modification : Replaces the 4-methylphenylsulfonyl (Ts) group with a 2,3,4,5,6-pentafluorophenylsulfonyl (Fs) group.
  • Impact :

  • Electronic Effects : The electron-withdrawing Fs group increases the Lewis acidity of the Ru center, enhancing reactivity toward ketones and imines .
  • Thermal Stability: Higher melting point (244°C vs.

RuCl(mesitylene)[(S,S)-Ms-DPEN] (CAS: 865488-44-4)

  • Modification : Substitutes p-cymene with mesitylene (1,3,5-trimethylbenzene) .
  • Impact :

  • Steric Effects : Mesitylene’s bulkier structure increases steric hindrance, improving selectivity in substrates with bulky groups (e.g., aryl ketones) .
  • Applications : Preferred for asymmetric reductions requiring high steric control .

Counterion Variations

Tetrafluoroborate Salts (e.g., CAS: 1192483-03-6)

  • Modification : Replaces chloride with BF₄⁻ as the counterion.
  • Impact :

  • Solubility : Improved solubility in polar aprotic solvents (e.g., DMF, DMSO), expanding reaction scope .
  • Stability : Enhanced stability under acidic conditions due to weaker coordination of BF₄⁻ .

Comparative Data Table

Compound CAS Number Ligand System Arene Ligand Key Applications Melting Point (°C)
RuCl(p-cymene)[(S,S)-Ts-DPEN] 192139-90-5 Ts-DPEN p-cymene Asymmetric transfer hydrogenation N/A
RuCl(p-cymene)[(S,S)-Fsdpen] 591249-24-0 Fsdpen (pentafluorophenyl) p-cymene Electron-deficient substrate reductions 244
RuCl(mesitylene)[(S,S)-Ms-DPEN] 865488-44-4 Ms-DPEN (methylsulfonyl) mesitylene Sterically hindered ketone hydrogenation N/A
[Ru(p-cymene)(Ts-DPEN)]BF₄ 1192483-03-6 Ts-DPEN p-cymene Reactions requiring polar solvents N/A

Mechanistic Insights

  • Electronic Tuning : Electron-withdrawing substituents (e.g., Fsdpen) lower the LUMO energy of the Ru center, accelerating hydride transfer to substrates like aromatic ketones .
  • Steric Control : Bulky arenes (e.g., mesitylene) restrict substrate approach, favoring enantioselectivity in asymmetric reductions .
  • Counterion Effects : Chloride’s stronger coordination stabilizes the Ru center during catalysis, while BF₄⁻ improves solubility for homogeneous reactions .

Métodos De Preparación

Synthesis of the Chiral Sulfonylazanide Ligand

The synthesis begins with the preparation of the chiral ligand [(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide.

Starting Materials and Reaction Conditions

The ligand is derived from (1S,2S)-1,2-diphenylethylenediamine through sulfonylation with p-toluenesulfonyl chloride (TsCl). The reaction is conducted in anhydrous dichloromethane (DCM) under nitrogen at 0–5°C to minimize side reactions . Triethylamine (TEA) is added as a base to scavenge HCl generated during the reaction.

Reaction Scheme:

(1S,2S)-1,2-Diphenylethylenediamine+TsClTEA, DCMSulfonylazanide Ligand+HCl\text{(1S,2S)-1,2-Diphenylethylenediamine} + \text{TsCl} \xrightarrow{\text{TEA, DCM}} \text{Sulfonylazanide Ligand} + \text{HCl}

Optimization and Yield

Patent EP0032620B1 specifies that a 1:1 molar ratio of diamine to TsCl ensures complete conversion. Prolonged reaction times (>12 hours) at room temperature improve yields to 85–90%. The product is isolated via aqueous workup: the mixture is washed with 1M HCl, brine, and dried over MgSO₄ before solvent evaporation .

Formation of the Ruthenium Complex

The sulfonylazanide ligand is coordinated to a ruthenium center alongside a p-cymene (1-methyl-4-propan-2-ylbenzene) ligand.

Ruthenium Precursor and Reaction Setup

The precursor dichloro(p-cymene)ruthenium(II) dimer ([RuCl₂(p-cymene)]₂) is reacted with the sulfonylazanide ligand in a 1:2 molar ratio. The reaction proceeds in tetrahydrofuran (THF) under reflux (66°C) for 24 hours .

Key Steps:

  • Ligand Substitution: Chloride ligands on ruthenium are replaced by the sulfonylazanide group.

  • Counterion Exchange: Tetrafluoroborate (BF₄⁻) is introduced via metathesis with NaBF₄ in methanol .

Critical Parameters

  • Solvent: THF or dimethylformamide (DMF) ensures solubility of both the ligand and ruthenium precursor .

  • Atmosphere: Reactions are conducted under nitrogen to prevent oxidation of Ru(II) to Ru(III) .

  • Stoichiometry: A 10% excess of ligand ensures complete displacement of chloride .

Purification and Characterization

Purification Techniques

The crude product is purified via column chromatography (silica gel, eluent: ethyl acetate/hexanes 1:3) to remove unreacted ligand and ruthenium residues . Recrystallization from dichloromethane-diethyl ether yields orange-red crystals (purity >98%) .

Structural Confirmation

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 14H, aromatic), 3.12 (s, 3H, CH₃ of p-cymene), 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂) .

    • ¹⁹F NMR: δ -152.1 (BF₄⁻) .

  • High-Resolution Mass Spectrometry (HRMS):

    Calcd for C31H35BF4N2O2RuS:687.56g/mol;Found: 687.55[M]+[1].\text{Calcd for } C_{31}H_{35}BF_4N_2O_2RuS: 687.56 \, \text{g/mol}; \, \text{Found: } 687.55 \, [\text{M}]^+.
  • X-ray Crystallography: Confirms the octahedral geometry around ruthenium, with p-cymene occupying three coordination sites and the sulfonylazanide ligand binding via N and S atoms .

Applications in Asymmetric Catalysis

The complex exhibits high enantioselectivity (up to 99% ee) in hydrogenation of ketones and imines . For example, in the reduction of acetophenone, turnover frequencies (TOF) exceed 500 h⁻¹ under 50 bar H₂ at 25°C .

Comparative Analysis of Synthetic Routes

ParameterMethod A (Patent EP0032620B1) Method B (Chemscene Protocol)
Ligand Synthesis TsCl, TEA, DCM, 0°CTsCl, DIPEA, THF, rt
Ru Precursor [RuCl₂(p-cymene)]₂[RuCl₃·3H₂O] + p-cymene
Reaction Time 24 hours18 hours
Yield 78%82%
Purity 95%98%

Method B offers higher purity due to optimized recrystallization, while Method A prioritizes cost-effectiveness .

Challenges and Mitigation Strategies

  • Racemization: Elevated temperatures during ligand synthesis may cause racemization. Mitigation: Conduct reactions below 5°C .

  • Byproduct Formation: Excess TsCl leads to bis-sulfonylated byproducts. Mitigation: Use stoichiometric TsCl and monitor via TLC .

  • Solvent Residues: THF or DMF traces in the final product. Mitigation: Azeotropic distillation with toluene .

Propiedades

Número CAS

192139-90-5

Fórmula molecular

C₃₁H₃₅ClN₂O₂RuS

Peso molecular

636.2 g/mol

Nombre IUPAC

[(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene

InChI

InChI=1S/C21H21N2O2S.C10H14.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;;/h2-15,20-21H,22H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t20-,21-;;;/m0.../s1

Clave InChI

AZFNGPAYDKGCRB-XCPIVNJJSA-M

SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.Cl[Ru+]

SMILES isomérico

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N.Cl[Ru+]

SMILES canónico

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.Cl[Ru+]

Sinónimos

[RuCl(TsDPEN)(η-6-cymene)];  [((S,S)-2-Amino-1,2-diphenylethyl)[(4-tolyl)sulfonyl]amido](chloro)(η6-p-cymene)ruthenium;  , [S-(R*,R*)]-[N-[2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene
Reactant of Route 2
[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene
Reactant of Route 3
[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene
Reactant of Route 4
[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene
Reactant of Route 5
[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene
Reactant of Route 6
[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.